5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-28-19-13-11-18(12-14-19)25-22(16-7-9-17(23)10-8-16)21(15-24-25)29(26,27)20-5-3-2-4-6-20/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTFPDPMGVDHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorobenzene derivative in the presence of a suitable catalyst.
Attachment of the methoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction using a methoxybenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Core Pyrazole Formation
The pyrazole ring is typically synthesized via cyclocondensation or cycloaddition reactions. For this compound, the most relevant approach involves:
-
Hydrazine-β-ketosulfone condensation : β-Ketosulfones react with substituted hydrazines under microwave irradiation or thermal conditions to form pyrazole cores.
text**Example Protocol (Source [1]):** (4-Methoxyphenyl)hydrazine hydrochloride (1 mmol), Pd₂(dba)₃ catalyst (0.5 equiv.), and β-ketosulfone in DMSO were microwave-irradiated (100°C, 5 min). Yield: ~71% after column chromatography.
Sulfonylation at Position 4
The phenylsulfonyl group is introduced via electrophilic substitution using benzenesulfonyl chloride under basic conditions:
text**Key Reaction (Source [8]):** Pyrazole intermediate + benzenesulfonyl chloride → 4-(phenylsulfonyl)-pyrazole Conditions: THF, NaH, 24 h at rt. Yield: ~50% after crystallization.
Substitution at the 4-Chlorophenyl Group
The 4-chlorophenyl substituent participates in palladium-catalyzed coupling reactions:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 65–72% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 58% |
Methoxy Group Transformations
The 4-methoxyphenyl group undergoes demethylation under acidic or oxidative conditions:
text**Demethylation (Source [9]):** HBr (48% aq.), acetic acid, reflux, 6 h → Phenolic derivative (Yield: 83%).
Nucleophilic Displacement
The sulfonyl group facilitates nucleophilic substitution at position 4:
| Nucleophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Amines | 4-Amino derivatives | DIPEA, DCM, rt, 8 h | 45–60% | |
| Thiols | 4-Thioether derivatives | K₂CO₃, DMF, 60°C, 6 h | 52% |
Reductive Desulfonylation
Controlled reduction removes the sulfonyl group:
text**Reduction (Source [5]):** Zn/HCl, EtOH, 60°C, 3 h → 4-H-pyrazole (Yield: 78%).
Cross-Dehydrogenative Coupling (CDC)
Palladium catalysts enable C–H activation at position 5:
text**CDC Protocol (Source [1]):** Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv.), DMF, 120°C, 24 h → 5-Aryl derivatives (Yield: 61%).
Photocatalytic Functionalization
Visible-light-mediated reactions introduce heteroaromatic groups:
| Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | Styrenes | 5-Styryl derivatives | 55% |
Acid/Base Sensitivity
-
Acidic conditions : Sulfonyl group hydrolyzes slowly (t₁/₂ = 12 h in 1M HCl).
-
Basic conditions : Methoxy group demethylates at pH > 10 (Source ).
Thermal Stability
Decomposes above 240°C (DSC data), forming chlorinated biphenyls (Source ).
Precursor to Fused Heterocycles
Reacting with aldehydes and amines yields pyrazolo[3,4-b]pyridines:
text**Example (Source [5]):** Aldehyde + β-ketosulfone + pyrazole → 4,5-Dihydropyrazolo-pyridine (Yield: 67%).
Ligand Design for Catalysis
The sulfonyl group enhances metal coordination in Pd and Cu complexes (Source ).
Scientific Research Applications
Anticancer Activity
The pyrazole scaffold is known for its significant anticancer potential. Recent studies have highlighted various derivatives of pyrazole, including the compound , which exhibit remarkable efficacy against different cancer cell lines.
- Mechanism of Action : Pyrazole derivatives often target specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have been shown to inhibit Aurora-A kinase, which is crucial for mitosis and is often overexpressed in cancer cells. The inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that a related pyrazole compound exhibited an IC50 value of 0.39 µM against HCT116 (colon cancer) cells and 0.46 µM against MCF-7 (breast cancer) cells, indicating potent anticancer activity .
- Another derivative was reported with significant inhibition against various cell lines, including NCI-H460 and SF-268, showcasing the versatility of pyrazole derivatives in targeting multiple types of cancer .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds is well-documented, with many derivatives showing efficacy in reducing inflammation markers.
- Mechanism : Pyrazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. By blocking these enzymes, pyrazoles can decrease the production of pro-inflammatory prostaglandins.
- Research Findings : Various studies have indicated that pyrazole derivatives can achieve significant reductions in inflammation markers, with some compounds demonstrating over 60% inhibition in specific assays .
Antiviral Activity
Emerging research suggests that pyrazole derivatives may also possess antiviral properties.
- Targeting Viral Enzymes : Some studies indicate that pyrazole compounds can selectively inhibit viral enzymes, such as lactate dehydrogenase, which are crucial for viral replication . This opens avenues for developing antiviral agents based on the pyrazole structure.
Synthesis and Structure-Activity Relationship
The synthesis of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole involves several chemical reactions that allow for the modification of its structure to enhance biological activity.
- General Synthesis Procedure : The compound can be synthesized through a series of reactions involving hydrazine derivatives and various aromatic compounds under controlled conditions such as microwave irradiation or traditional reflux methods .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like the chlorophenyl and methoxy groups) significantly affects the compound's biological activity by modulating its electronic properties and solubility, which are critical for interaction with biological targets.
Comparative Analysis of Pyrazole Derivatives
The following table summarizes key findings from various studies on different pyrazole derivatives, including their IC50 values against specific cancer cell lines:
| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 0.39 | Aurora-A Kinase Inhibition |
| Compound B | MCF-7 | 0.46 | Aurora-A Kinase Inhibition |
| Compound C | NCI-H460 | 0.03 | Unknown Target |
| Compound D | SF-268 | 31.5 | Unknown Target |
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings
Antifungal Activity: The target compound’s phenylsulfonyl group enhances antifungal efficacy compared to non-sulfonylated analogs. For example, derivatives with 4-(PhSO₂) exhibit MIC values of 6.25 µg/mL against Candida albicans, outperforming trifluoromethyl-substituted analogs (e.g., SC-560) .
Anti-Inflammatory and Safety Profile: Para-substituted chloro and methoxy groups correlate with reduced gastrointestinal toxicity. The target compound’s structural analogs (e.g., THPA6) show ulcer indices of 0.58±0.08, significantly lower than non-selective COX inhibitors (ulcer index >1.70) . SC-560, lacking the sulfonyl group but sharing 4-chloro and 4-methoxy substituents, demonstrates COX-1 selectivity without mucosal damage, suggesting similar safety for the target compound .
Enzyme Inhibition: Pyrazole-thiazole hybrids with 4-chlorophenyl and 4-methoxyphenyl groups (e.g., THPA6) inhibit EGFR (IC₅₀: 114.2 nM) .
This may enhance bioavailability in antifungal applications .
Biological Activity
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C22H17ClN2O3S
- Molecular Weight : 424.91 g/mol
- CAS Number : 318951-66-5
The compound features a pyrazole ring substituted with a chlorophenyl group, a methoxyphenyl group, and a phenylsulfonyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound generally involves the reaction of appropriate hydrazines with corresponding ketones or aldehydes under acidic or basic conditions. Specific methodologies may vary, but the compound can be synthesized using microwave-assisted techniques to enhance yield and purity .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that this compound demonstrates significant activity against various bacterial strains, including E. coli and S. aureus. The presence of the sulfonamide group is believed to enhance this activity by interfering with bacterial enzyme functions .
Antifungal Effects
This compound has also been evaluated for antifungal activity. It showed promising results against pathogenic fungi, suggesting its potential use in treating fungal infections. The mechanism of action may involve disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported up to 85% inhibition at certain concentrations, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole-based compounds. For instance, this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values observed suggest that this compound could serve as a lead structure for further development in cancer therapeutics .
Case Studies and Research Findings
Several research findings underscore the biological activity of this compound:
- Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that certain modifications in the structure significantly enhanced antibacterial potency, with some derivatives showing MIC values lower than standard antibiotics .
- Antifungal Evaluation : In vitro tests revealed that specific pyrazole derivatives exhibited strong antifungal activity against strains such as Candida albicans, suggesting their potential application in antifungal therapy .
- Anti-inflammatory Mechanism : Research demonstrated that the compound effectively reduced inflammation markers in cell cultures, providing a basis for its use in inflammatory diseases .
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize multi-step synthesis routes for pyrazole derivatives with sulfonyl and aryl substituents?
Methodological Answer:
- Step 1 : Begin with cyclocondensation of substituted hydrazines and β-diketones to form the pyrazole core. Use catalysts like acetic acid under reflux (80–100°C) to enhance regioselectivity .
- Step 2 : Introduce the sulfonyl group via nucleophilic substitution. Optimize solvent choice (e.g., DMF or dichloromethane) and reaction time (6–12 hrs) to minimize side products .
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via TLC (Rf values: 0.3–0.5) and confirm structures with NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Key Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine, AcOH, 90°C | 65–75 | ≥95% |
| 2 | Phenylsulfonyl chloride, DMF | 50–60 | ≥90% |
Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to identify substituent patterns. Aromatic protons typically appear as doublets (J = 8–10 Hz) in δ 7.0–8.5 ppm, while sulfonyl groups deshield adjacent carbons to δ 125–135 ppm .
- X-Ray Diffraction : Employ SHELXL for refinement of single-crystal data. Key metrics: R-factor < 0.08, C–C bond lengths 1.45–1.55 Å, and torsion angles < 5° deviation from ideal geometry .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 439.1) and compare with theoretical values (Δ < 0.01 Da) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) complement experimental data in predicting biological activity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces. Key parameters: HOMO-LUMO gap (4.5–5.5 eV) and dipole moments (3–5 Debye) correlate with reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or carbonic anhydrase. Validate with ΔG values ≤ −8 kcal/mol and RMSD ≤ 2.0 Å from crystallographic poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Monitor RMSF (< 2 Å for binding site residues) and hydrogen bond occupancy (> 70%) .
Q. How do structural modifications (e.g., substituent electronic effects) influence the compound’s pharmacological profile?
Methodological Answer:
- Electron-Withdrawing Groups (Cl, CF) : Enhance binding to hydrophobic pockets (e.g., COX-2 active site). Compare IC values: 4-Cl (0.8 μM) vs. 4-OCH (2.5 μM) in anti-inflammatory assays .
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups improve metabolic stability (t > 6 hrs in liver microsomes) but reduce solubility (logP 3.5 vs. 2.1). Balance via prodrug strategies (e.g., esterification) .
- Key Table :
| Substituent | Target Affinity (IC, μM) | logP | Solubility (mg/mL) |
|---|---|---|---|
| 4-Cl | 0.8 (COX-2) | 3.5 | 0.12 |
| 4-OCH | 2.5 (COX-2) | 2.1 | 0.45 |
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT for cytotoxicity, IC via nonlinear regression). Control for cell line variability (e.g., HepG2 vs. HEK293) .
- Purity Analysis : Quantify impurities (> 95% via HPLC) and test their bioactivity. Trace solvents (e.g., DMSO) may artifactually inhibit enzymes at > 0.1% v/v .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare SAR trends. Outliers may arise from divergent substituent positioning (e.g., para vs. meta chlorophenyl) .
Methodological Notes
- Synthesis : Prioritize regioselective routes to avoid isomer contamination, critical for reproducible bioactivity .
- Crystallography : Always deposit structure data in the Cambridge Structural Database (CSD) for peer validation .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectral and crystallographic files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
